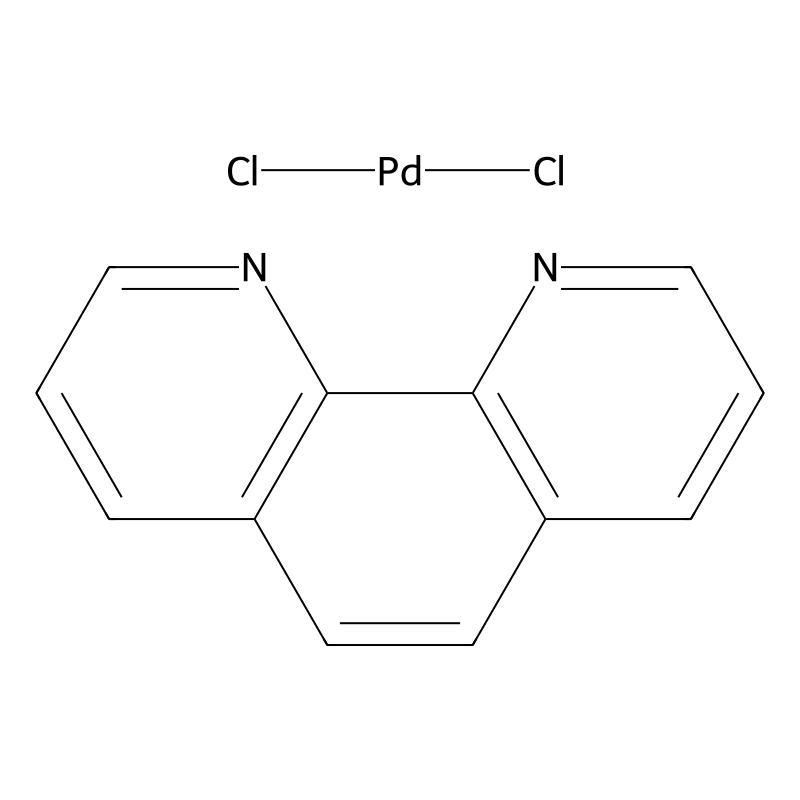Dichloro(1,10-phenanthroline)palladium(II)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Cross-Coupling Reactions
Pd(dpp) is a prominent catalyst for various cross-coupling reactions, where two carbon chains are linked by forming a carbon-carbon bond. These reactions are crucial for constructing complex organic molecules with desired functionalities. Some notable examples include:
- Suzuki-Miyaura Coupling: This reaction forms a carbon-carbon bond between an organoboron compound and an organic halide. Pd(dpp) is particularly effective in coupling aryl and vinyl halides with various boronic acids.
- Heck Reaction: This reaction forms a carbon-carbon bond between an alkene and an aryl or vinyl halide. Pd(dpp) efficiently catalyzes the Heck reaction, enabling the introduction of diverse aryl and vinyl groups into organic molecules.
- Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Pd(dpp) demonstrates good activity in Sonogashira coupling, facilitating the incorporation of alkynes into organic structures.
These are just a few examples, and Pd(dpp) can be employed in various other cross-coupling reactions, making it a valuable tool for organic chemists.
Other Applications
Beyond cross-coupling reactions, Pd(dpp) finds applications in other areas of scientific research:
- Carbonylation: Pd(dpp) can catalyze the carbonylation of alkyl nitrites, introducing a carbonyl group (C=O) into organic molecules.
- Hydrophosphinylation: This reaction involves the addition of a phosphine group (P-H) to alkenes and alkynes. Pd(dpp) serves as an efficient catalyst for this transformation, enabling the introduction of phosphorus-containing functionalities into organic compounds.
- Regioselective and Stereoselective Reactions: Pd(dpp) can be employed in reactions exhibiting regioselectivity (control over the position of a new bond) and stereoselectivity (control over the spatial arrangement of atoms). This allows for the synthesis of complex molecules with precise control over their structures.
Pd(dpp) is a coordination complex containing a central palladium(II) ion (Pd²⁺) bound to two chloride (Cl⁻) anions and a bidentate (two donor atoms) chelating ligand called 1,10-phenanthroline (dpp) []. This complex plays a crucial role in numerous organic transformations due to its ability to activate carbon-halogen bonds and facilitate carbon-carbon bond formation reactions [].
Molecular Structure Analysis
Pd(dpp) adopts a square planar geometry with the Pd²⁺ ion at the center. The two chloride ligands and the nitrogen atoms of the dpp ligand occupy the four corners of the square plane. The planarity and the electron-withdrawing nature of the dpp ligand make the palladium center electron-deficient, which is crucial for its catalytic activity [].
Chemical Reactions Analysis
Pd(dpp) is a versatile catalyst for various cross-coupling reactions, forming new carbon-carbon bonds. Some prominent examples include:
- Heck reaction: This reaction forms carbon-carbon bonds between an alkene and an aryl or vinyl halide [].
R-CH=CH2 + Ar-X -> R-CH=CH-Ar + HX (where R is alkyl, Ar is aryl, X is Cl, Br, or I)- Suzuki-Miyaura coupling: This reaction couples a boronic acid or ester with an aryl or vinyl halide [].
R-B(OH)2 + Ar-X -> R-Ar + H2O + BX (where R is alkyl or aryl, X is Cl, Br, or I)- Sonogashira coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide [].
R-C≡CH + Ar-X -> R-C≡C-Ar + HX (where R is alkyl or aryl, X is Cl, Br, or I)Pd(dpp) is typically used in combination with a co-catalyst, often a phosphine ligand, which further enhances its catalytic activity []. The synthesis of Pd(dpp) itself involves reacting palladium dichloride (PdCl2) with 1,10-phenanthroline in a suitable solvent [].
Physical And Chemical Properties Analysis
Pd(dpp) appears as a yellow to orange crystalline solid. It exhibits moderate solubility in common organic solvents like dichloromethane, chloroform, and acetone but is insoluble in water. The melting point of Pd(dpp) is reported to be around 300°C []. Pd(dpp) is relatively stable under ambient conditions but can decompose upon heating in air.
The catalytic cycle of Pd(dpp) involves several key steps:
- Oxidative addition: The Pd²⁺ center reacts with the organic halide (RX), undergoing oxidative addition to form a Pd(IV) complex with two alkyl/aryl groups [].
- Transmetallation: A nucleophilic coupling partner, such as a boronic acid or organometallic reagent, transfers its organic group to the palladium center [].
- Reductive elimination: The final step involves the reductive elimination of the newly formed carbon-carbon bond, regenerating the Pd²⁺ catalyst and releasing a byproduct (HX) [].








